2,5-Difluorobenzoyl chloride
Overview
Description
“2,5-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “2,5-Difluorobenzoyl chloride” involves chemical reactions with other compounds. It has been used in the synthesis of ethyl 4- (2′,5′-difluorobenzoyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate (JJ78:1) and thiohydrazide .
Molecular Structure Analysis
The molecular weight of “2,5-Difluorobenzoyl chloride” is 176.55 g/mol . The molecular structure consists of a benzoyl group (C6H5CO-) attached to a chloride atom (Cl), with two fluorine atoms (F) substituted at the 2nd and 5th positions on the benzene ring .
Chemical Reactions Analysis
“2,5-Difluorobenzoyl chloride” participates in various chemical reactions due to its reactivity. It has been used in the synthesis of ethyl 4- (2′,5′-difluorobenzoyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate (JJ78:1) .
Physical And Chemical Properties Analysis
“2,5-Difluorobenzoyl chloride” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.44 and a refractive index of 1.51 . It has a boiling point of 93 °C at 34 mmHg . It is sensitive to moisture .
Scientific Research Applications
Ortho Effect in Solvolyses
- Ortho Effect in 2,6-Difluorobenzoyl Chloride : The ortho effect of chloro substituents in 2,6-dichlorobenzoyl chloride hinders attack on the acyl carbon, leading to an ionization mechanism in various solvents. This behavior contrasts with 2,6-difluorobenzoyl chloride, where smaller fluoro substituents allow addition–elimination pathways, except in fluoroalcohol-rich solvents, where ionization dominates. This indicates the electronic destabilizing influence of fluorines on acyl cation formation outweighs steric hindrance by ortho-fluorine atoms (Park & Kevill, 2012).
Synthesis of Isocyanate and Ureas
- Synthesis of 2,6-Difluorobenzoyl Isocyanate : The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate results in the production of 2,6-difluorobenzoyl isocyanate. This compound reacts with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas, which have potential as inhibitors for insect chitin biosynthesis (Odinokov et al., 1992).
Catalytic Reactions
- Iridium-Catalyzed Annulative Coupling : 2-Arylbenzoyl chlorides, including 2,5-difluorobenzoyl chloride variants, can undergo annulative coupling with internal alkynes in the presence of an iridium catalyst, forming phenanthrene derivatives. This process happens without external bases and provides insights into C-H bond cleavage mechanisms (Nagata et al., 2014).
Electrochemical Studies
- Electrochemistry of Ionic Liquids : Studies on the electrochemistry of ionic liquids like 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate (relevant due to structural similarities with difluorobenzoyl chlorides) reveal insights into impurity identification and elimination, offering potential applications in the development of more efficient electrochemical systems (Xiao & Johnson, 2003).
Antileukemic Activity
- Antileukemic Activity of Novel Complex Compounds : The novel complex compound 2,5-dihydroxybenzoate molybdenum(VI), which structurally resembles 2,5-difluorobenzoyl chloride, has been shown to have enhanced antileukemic activity in human leukemic cell lines. This research opens avenues for developing new chemotherapeutic agents (Thomadaki et al., 2007).
Ligand Species in Complexes
- Mixed Ligand Species in Ruthenium(II) Complexes : The discovery of mixed chloride/trifluoromethanesulfonate ligand species in ruthenium(II) complexes, related to difluorobenzoyl chlorides, has implications for understanding catalytic activity and ligand behavior in complex chemical systems (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Fluorinated Compounds in Microflow Synthesis
- Continuous Flow Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds like 2,4,5-trifluorobenzoic acid, using processes analogous to those that could apply to 2,5-difluorobenzoyl chloride, demonstrates the efficiency of microflow systems in producing high-purity, high-yield chemical products (Deng et al., 2015).
Safety And Hazards
“2,5-Difluorobenzoyl chloride” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may be corrosive to metals . It should be stored under inert gas in a cool, well-ventilated place . Contact with skin, eyes, and clothing should be avoided, and appropriate protective equipment should be worn when handling this compound .
properties
IUPAC Name |
2,5-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUKKDFNWXXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189274 | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorobenzoyl chloride | |
CAS RN |
35730-09-7 | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35730-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIFLUOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NDW4XJ5SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.